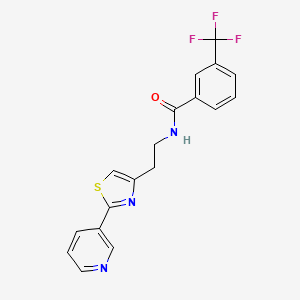
N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)-3-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)-3-(trifluoromethyl)benzamide” is a compound that contains a thiazole ring, which is a five-membered ring with sulfur and nitrogen . Thiazoles are important heterocyclics exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles can be greatly affected by the substituents on a particular position of the thiazole ring .
Molecular Structure Analysis
The molecular structure of thiazole derivatives, including “N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)-3-(trifluoromethyl)benzamide”, involves a thiazole ring with sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)-3-(trifluoromethyl)benzamide” include a molecular weight of 345.4 g/mol, XLogP3-AA of 3, hydrogen bond donor count of 1, hydrogen bond acceptor count of 6, rotatable bond count of 5, exact mass of 345.07473954 g/mol, monoisotopic mass of 345.07473954 g/mol, topological polar surface area of 83.1 Ų, heavy atom count of 24, formal charge of 0, and complexity of 419 .科学的研究の応用
Heterocyclic Synthesis
Research has explored the synthesis of various heterocyclic compounds, highlighting the utility of related structures in creating biologically potent molecules. For instance, derivatives have been synthesized for potential applications in medicinal chemistry, demonstrating the versatility of these compounds in generating a broad range of heterocyclic derivatives with potential biological activities (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004; Mariappan, Rajaguru, Santharam Roja, Muthusubramanian, & Bhuvanesh, 2016).
Anticancer and Antimicrobial Applications
Several studies have synthesized and evaluated the cytotoxic and antimicrobial activities of compounds incorporating similar molecular structures. These studies have focused on their potential applications against various cancer cell lines and microbial strains, indicating the relevance of these compounds in the development of new therapeutic agents (Adhami, Safavi, Ehsani, Ardestani, Emmerling, & Simyari, 2014; Bhoi, Borad, Pithawala, & Patel, 2016).
Synthesis of Novel Heterocycles
Research into the synthesis of innovative heterocycles, such as pyridine, coumarin, and triazine derivatives, has been conducted. These efforts aim at expanding the toolkit of compounds available for various scientific and therapeutic applications, highlighting the synthetic versatility of thiazole and pyridine-based structures (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Development of Selective Inhibitors
The exploration of substituted benzamides as potent and selective inhibitors for specific receptor kinases exemplifies the application of these compounds in the targeted inhibition of biological pathways critical in disease processes. This research underlines the potential of these derivatives in the development of selective therapeutic agents (Borzilleri, Bhide, Barrish, D’arienzo, Derbin, Fargnoli, Hunt, Jeyaseelan, Kamath, Kukral, Marathe, Mortillo, Qian, Tokarski, Wautlet, Zheng, & Lombardo, 2006).
Material Science and Sensing Applications
Compounds structurally related to the one have been used in the development of sensors, demonstrating their utility beyond pharmaceutical applications. For example, N-(pyridine-2-yl) derivatives have been incorporated into liquid membrane electrodes for the selective determination of trace amounts of metals, showcasing the potential of these compounds in analytical chemistry and environmental monitoring (Hajiaghababaei, Takalou, & Adhami, 2016).
将来の方向性
Thiazole derivatives have a wide range of biological activities and are contained in more than 18 FDA-approved drugs as well as in numerous experimental drugs . Therefore, the future directions of “N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)-3-(trifluoromethyl)benzamide” and other thiazole derivatives could involve further exploration of their biological activities and potential applications in medicinal chemistry .
特性
IUPAC Name |
N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3OS/c19-18(20,21)14-5-1-3-12(9-14)16(25)23-8-6-15-11-26-17(24-15)13-4-2-7-22-10-13/h1-5,7,9-11H,6,8H2,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYZPDDPFTVFMRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCCC2=CSC(=N2)C3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(benzo[d][1,3]dioxol-5-yl)-1-(tetrahydro-2H-pyran-4-yl)-1-(2,2,2-trifluoroethyl)urea](/img/structure/B2372467.png)
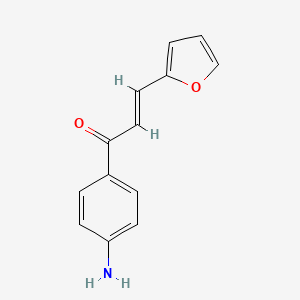
![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B2372470.png)




![(Z)-ethyl 2-(2-((4-(N-methyl-N-phenylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2372477.png)
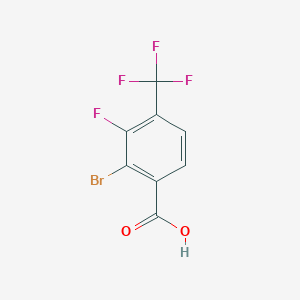
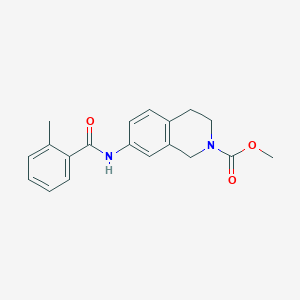
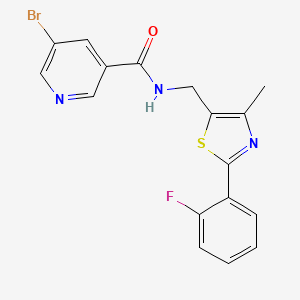
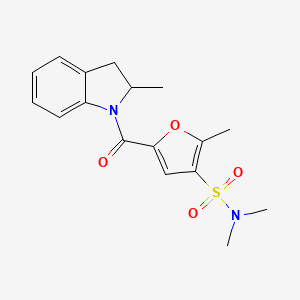
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-hydroxybutanamide](/img/structure/B2372487.png)
![6-(4-Ethylphenyl)-2-(2-methoxyethyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2372488.png)